molecular formula C19H22N4O5S B2686310 (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 391885-43-1

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2686310
CAS RN: 391885-43-1
M. Wt: 418.47
InChI Key: FHRWISYRVOSAMI-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Hemolytic Activity

One study synthesized benzamide derivatives bearing heterocyclic furan and piperazine rings, evaluating them for enzyme inhibition and hemolytic activity. The research aimed to explore these compounds' potential in influencing biochemical pathways without delving into specific drug applications or side effects. Compounds showed significant inhibition of the butyrylcholinesterase enzyme, with low toxicity levels in hemolytic activity assessments (Abbasi et al., 2020).

Anticancer Activity

Another investigation focused on the design and synthesis of novel hydrazides, 1,2-dihydropyridines, chromene, and benzochromene derivatives carrying biologically active sulfone moieties. These compounds were tested for their anticancer activity, showcasing the application of benzamide derivatives in developing potential anticancer agents. The synthesized compounds were evaluated in vitro against breast cancer cell lines, highlighting the therapeutic potential of such chemical structures (Bashandy et al., 2011).

Synthesis and Characterization

Further research detailed the synthesis and characterization of metal complexes with new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes. These studies emphasize the compound's relevance in material science and chemistry, exploring their physical and chemical properties without focusing on pharmacological aspects. The complexes were analyzed through various spectroscopic methods, offering insights into the structural and electronic characteristics of these compounds (Khatiwora et al., 2013).

Urotensin-II Receptor Antagonism

Another angle of research involved the synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives, aiming at identifying potent urotensin-II receptor antagonists. The study provided a comprehensive SAR investigation, leading to the identification of a highly potent antagonist. This research demonstrates the compound's utility in exploring new therapeutic targets and mechanisms without explicitly focusing on clinical drug use or side effects (Lim et al., 2019).

properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-18(22-21-13-16-5-4-12-28-16)14-20-19(25)15-6-8-17(9-7-15)29(26,27)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11,14H2,(H,20,25)(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRWISYRVOSAMI-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.